3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 3rd position and amino groups at the 4th and 6th positions of the pyrazolo[3,4-d]pyrimidine ring. It has a molecular formula of C5H4IN5 and a molecular weight of 261.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the iodination of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Reduction Reactions: The compound can be reduced to remove the iodine atom under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids to replace the iodine atom with other groups.
Reduction: Employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the reagents used.
Reduction Products: Deiodinated pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt cellular signaling pathways that are crucial for cell division and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar structure with a bromine atom instead of iodine.
1-o-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a tolyl group at the 1st position.
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Features a bromophenyl group at the 1st position.
Uniqueness: 3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can be easily substituted, making this compound a versatile intermediate in organic synthesis .
Biological Activity
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating cancer and other diseases.
- Molecular Formula : C₅H₄IN₆
- Molecular Weight : 261.03 g/mol
- Appearance : White to light yellow powder
- Solubility : Soluble in various organic solvents
While specific literature on the precise mechanism of action for this compound is limited, studies indicate that it may act as an inhibitor of enzymes and receptors implicated in cancer progression. Its structural similarity to purines suggests that it can effectively interact with biological targets such as kinases, which are critical in cellular signaling pathways associated with cancer.
In Vitro Studies
Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. A particularly promising derivative showed IC50 values of 8.21 µM and 19.56 µM against these cell lines respectively .
Apoptosis Induction
Flow cytometric analyses revealed that compounds derived from this scaffold can induce apoptosis in cancer cells. For example, one study indicated that a derivative increased the BAX/Bcl-2 ratio by 8.8-fold, suggesting a strong pro-apoptotic effect .
Comparative Analysis with Similar Compounds
The unique iodine substitution and amine functionalities at the fourth and sixth positions of the pyrimidine ring enhance the reactivity and biological profile of this compound compared to structurally similar compounds.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-1H-pyrazolo[3,4-d]pyrimidine | C₅H₄N₄ | Lacks iodine; used in different biological assays |
2-Amino-6-methylpyrimidin-4(3H)-one | C₆H₈N₄O | Contains a methyl group; different biological activity |
5-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amines | C₅H₄IN₅ | Similar halogenation; different substitution pattern |
Synthesis Methods
Various synthesis methods have been reported for producing this compound. These methods allow for the customization of the compound's properties by modifying starting materials or reaction conditions. The synthesis typically involves reactions that introduce iodine and amine groups into the pyrazolo-pyrimidine framework .
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- EGFR Inhibition : New derivatives were synthesized specifically targeting epidermal growth factor receptors (EGFR), demonstrating potent anti-proliferative activities and significant inhibition against both wild-type and mutant EGFR forms .
- Cell Line Studies : Additional studies have shown that these compounds can effectively inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest .
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILOVVXQWXBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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